dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

NMDA receptor radioligand binding structure-activity relationship

Select dl-1,2-Diphenyl-1-piperidinoethane hydrochloride (DPH) to deconvolute NMDAR-mediated effects with confidence. Unlike 4-MXP (DAT-biased) or 3-MXP (dual DAT/NET inhibitor), racemic DPH acts as a relatively selective NMDAR antagonist with weak off-target activity, making it the gold-standard reference for psychosis screening (PPI ED50 9.5 mg/kg). The 40-fold enantiomer potency difference also enables chiral resolution studies. Ensure your polypharmacology or neuroprotection models are built on validated pharmacology—request a quote for high-purity DPH today.

Molecular Formula C19H24ClN
Molecular Weight 301.9 g/mol
CAS No. 28383-15-5
Cat. No. B1581676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-1,2-Diphenyl-1-piperidinoethane hydrochloride
CAS28383-15-5
Molecular FormulaC19H24ClN
Molecular Weight301.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C19H23N.ClH/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1H
InChIKeyJVRKIARTCFQTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dl-1,2-Diphenyl-1-piperidinoethane hydrochloride (CAS 28383-15-5): Core Identity and Pharmacological Standing


dl-1,2-Diphenyl-1-piperidinoethane hydrochloride (diphenidine hydrochloride, DPH) is a racemic 1,2-diarylethylamine that acts as an uncompetitive antagonist at the N-methyl-D-aspartate receptor (NMDAR) PCP binding site. It is a flexible homeomorph of the reference channel blocker MK-801 and serves as a prototypical member of the diphenidine chemical series, which also includes methoxylated (2-MXP, 3-MXP, 4-MXP) and halogenated (2-Cl-DPH) analogs [1][2].

Why dl-1,2-Diphenyl-1-piperidinoethane hydrochloride Cannot Be Interchanged with In-Class Analogs


Although multiple 1,2-diarylethylamines target the NMDAR PCP site, simple substitution is unwarranted because the series exhibits large differences in NMDAR affinity, off-target monoamine transporter selectivity, and in vivo potency. The rank order of NMDAR affinity is 2-Cl-DPH > DPH ≈ 3-MXP > 2-MXP > 4-MXP [1]. Moreover, 4-MXP, the weakest NMDAR ligand, paradoxically displays higher affinity for the dopamine transporter than for NMDAR itself, a profile not seen with DPH [1][2]. These discrepancies can lead to fundamentally different pharmacological signatures if analogs are used interchangeably.

Quantitative Differentiation Evidence for dl-1,2-Diphenyl-1-piperidinoethane hydrochloride


NMDAR Affinity: DPH vs. Methoxylated and Halogenated Analogs

In a direct head-to-head competitive binding assay using [³H]-MK-801 on rat forebrain membranes, dl-1,2-diphenyl-1-piperidinoethane hydrochloride (DPH) displayed a Ki of 18.2 ± 2.2 nM, placing it among the more potent 1,2-diarylethylamines. It was 2.0‑fold more potent than 2-methoxydiphenidine (2-MXP, Ki = 36.0 ± 3.7 nM) and 25.3‑fold more potent than 4-methoxydiphenidine (4-MXP, Ki = 461.0 ± 44.5 nM). 2-Chlorodiphenidine (2-Cl-DPH, Ki = 9.3 ± 1.3 nM) was the only analog with marginally higher affinity [1].

NMDA receptor radioligand binding structure-activity relationship dissociative anesthetic

Selectivity Window: NMDAR over Dopamine Transporter (DAT) for DPH vs. 4-MXP

Off-target binding at the dopamine transporter (DAT) was assessed alongside NMDAR in the same study. DPH exhibited a Ki of 317 nM at DAT, yielding an NMDAR/DAT selectivity ratio of 17.4 (18.2 nM vs. 317 nM). In contrast, 4-MXP showed a reversed selectivity, with DAT affinity (Ki = 157 nM) exceeding NMDAR affinity (Ki = 461 nM) by approximately 2.9‑fold. 3-MXP, the most potent monoamine reuptake inhibitor in the series, had a DAT Ki of 81 nM and a selectivity ratio of only 4.2 relative to its NMDAR affinity [1].

selectivity profile dopamine transporter off-target activity polypharmacology

Functional Monoamine Reuptake Inhibition: DPH Exhibits Weaker Transporter Activity than 3-MXP

In cell-based monoamine reuptake assays, DPH inhibited dopamine transporter (DAT) with an IC50 of 1.99 μM and norepinephrine transporter (NET) with an IC50 of 9.25 μM, while showing no meaningful inhibition at the serotonin transporter (>10 μM). In comparison, 3-MXP was 3.4‑fold more potent at DAT (IC50 = 0.587 μM) and 3.4‑fold more potent at NET (IC50 = 2.71 μM), indicating substantially stronger polypharmacology for the methoxylated analog [1].

monoamine transporter functional reuptake inhibition IC50 DAT/NET/SERT

In Vivo Sensorimotor Gating Disruption: DPH ED50 vs. Ketamine and PCP

DPH was evaluated in a rat prepulse inhibition (PPI) paradigm, a translational assay for psychotomimetic potential. The median effective dose (ED50) for DPH was 9.5 mg/kg in rats. This is approximately 3.2‑fold less potent than literature values for ketamine (ED50 ≈ 3.0 mg/kg) and approximately 6.3‑fold less potent than phencyclidine (PCP, ED50 ≈ 1.5 mg/kg) in similar PPI protocols. DPH was more potent than 2-MXP in the same study (exact ED50 for 2-MXP not reported in the abstract but stated as less potent) [1].

prepulse inhibition sensorimotor gating in vivo pharmacology dissociative potency

Enantiomeric Differentiation: 40‑Fold Stereoselectivity Between (S)- and (R)-Diphenidine

Resolution of diphenidine into its (S)- and (R)-enantiomers revealed a profound stereoselectivity. (S)-diphenidine inhibited [³H]-MK-801 binding to rat cortical and hippocampal membranes with a Ki of 0.13 μM (130 nM), while (R)-diphenidine was 40‑fold less potent with a Ki of 5.25 μM (5,250 nM). This 40‑fold enantioselectivity is among the highest reported for this chemical class and underscores the critical role of absolute configuration at the benzylic carbon [1]. The racemic dl-mixture provides a defined, consistent 1:1 ratio of these enantiomers, which may simplify batch-to-batch reproducibility compared to enantiopure preparations that require rigorous chiral purity verification.

enantioselectivity stereochemistry NMDA receptor chiral pharmacology

Electrophysiological Confirmation: DPH Acts as a Use-Dependent NMDAR Channel Blocker in Hippocampal Slices

In hippocampal slice electrophysiology, DPH (10 μM) reduced NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs) in CA1 neurons following Schaffer collateral stimulation. The blockade developed slowly and did not reach equilibrium during a 3‑hour superfusion, similar to known channel blockers. In contrast, the competitive antagonist D-AP5 (10 μM) produced a rapid and near‑maximal blockade [1]. The slow onset kinetics are characteristic of use- and voltage-dependent channel block, distinguishing DPH from competitive antagonists and from the arylcyclohexylamine ketamine, which has a faster onset [2].

electrophysiology fEPSP hippocampus NMDAR antagonist

Optimal Research and Industrial Application Scenarios for dl-1,2-Diphenyl-1-piperidinoethane hydrochloride


Reference Standard for Selective NMDAR Antagonism in Polypharmacology Studies

Because DPH is a relatively selective NMDAR antagonist with weak off-target activity at DAT and NET and no SERT activity at relevant concentrations, it serves as an ideal reference compound for deconvoluting NMDAR-mediated effects from monoamine transporter-mediated effects in polypharmacology screening panels [1]. Its selectivity profile is superior to 4-MXP (which is a preferential DAT ligand) and 3-MXP (which shows pronounced dual DAT/NET inhibition).

In Vivo NMDA Receptor Hypofunction Model for Schizophrenia and Psychosis Research

DPH produces robust prepulse inhibition deficits in rats with an ED50 of 9.5 mg/kg, a well-validated translational endophenotype for schizophrenia and psychosis [1]. Its lower in vivo potency compared to PCP and ketamine suggests it may offer a wider window for dose‑response studies without inducing the severe behavioral toxicity associated with high‑affinity dissociatives.

Enantioselective Pharmacology Tool: Studying Stereochemistry at the NMDA Receptor

The 40‑fold difference in potency between (S)- and (R)-diphenidine makes the racemic dl-mixture a valuable substrate for studies investigating stereochemical determinants of NMDAR channel blockade [2]. The racemate can be used as a starting material for chiral resolution and subsequent comparative pharmacological studies.

Hippocampal Slice Electrophysiology Investigating Use-Dependent NMDA Channel Block

In brain slice electrophysiology, DPH displays slow, use-dependent blockade of NMDAR-mediated fEPSPs, distinguishing it from competitive antagonists [1]. This property makes it suitable for experiments where activity-dependent NMDAR modulation is of interest, such as in models of synaptic plasticity, excitotoxicity, or neurodegenerative disease.

Quote Request

Request a Quote for dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.